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Compound of Interest

Compound Name: Pyraclostrobin-d6

Cat. No.: B1152990 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure,

and analytical methodologies related to Pyraclostrobin-d6. This deuterated analog of the

widely used fungicide Pyraclostrobin serves as an essential internal standard for quantitative

analysis in various matrices.

Chemical Properties and Structure
Pyraclostrobin-d6 is a stable isotope-labeled version of Pyraclostrobin, where six hydrogen

atoms have been replaced by deuterium. This labeling provides a distinct mass signature,

making it an ideal internal standard for mass spectrometry-based analytical techniques.

Table 1: General and Chemical Properties of Pyraclostrobin-d6
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Property Value Source(s)

Chemical Name

N-[2-[[[1-(4-Chlorophenyl)-1H-

pyrazol-3-

yl]oxy]methyl]phenyl]-N-

(methoxy-d3)-carbamic acid

methyl-d3 ester

[1][2]

Synonyms Pyraclostrobin-d6 [1][3]

CAS Number 175013-18-0 (unlabeled) [1][2][3]

Molecular Formula C₁₉H₁₂D₆ClN₃O₄ [1][2][3]

Molecular Weight 393.85 g/mol [1][2][3]

Appearance Beige solid/powder [1]

Purity
>95% (typically analyzed by

HPLC)
[2]

Table 2: Physical and Chemical Data of Pyraclostrobin (Non-deuterated)

Data for the non-deuterated form is provided as a close approximation. Specific data for

Pyraclostrobin-d6 is not readily available.

Property Value Source(s)

Melting Point 63.7 - 65.2 °C [4]

Solubility

Water: 1.9 mg/L (20 °C)

Organic Solvents

(approximate): - Ethanol: ~10

mg/mL - DMSO: ~30 mg/mL -

Dimethylformamide (DMF):

~30 mg/mL

Cayman Chemical

UV/Vis Absorbance λmax: 277 nm Cayman Chemical

Chemical Structure
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The chemical structure of Pyraclostrobin-d6 is provided below, indicating the positions of the

deuterium labels on the methoxy and methyl ester groups.

SMILES: [2H]C([2H])([2H])OC(=O)N(OC([2H])([2H])[2H])c1ccccc1COc1ccn(-

c2ccc(Cl)cc2)n1[1] InChI: InChI=1S/C19H18ClN3O4/c1-25-19(24)23(26-2)17-6-4-3-5-

14(17)13-27-18-11-12-22(21-18)16-9-7-15(20)8-10-16/h3-12H,13H2,1-2H3/i1D3,2D3[1] InChI

Key: HZRSNVGNWUDEFX-WFGJKAKNSA-N[1]

Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of Pyraclostrobin-d6 are not

extensively published. However, based on general principles of organic synthesis and

analytical chemistry, representative methodologies can be outlined.

Synthesis of Pyraclostrobin-d6
A plausible synthetic route for Pyraclostrobin-d6 would involve the use of deuterated reagents

in the final steps of a synthesis pathway similar to that of unlabeled Pyraclostrobin. A general,

multi-step synthesis of pyraclostrobin has been described.[5] The key step for introducing the

deuterium labels would be the methylation reactions.

Illustrative Final Step:

A likely final step would involve the reaction of a precursor amine with deuterated methyl

chloroformate (CD₃O(CO)Cl) or a similar deuterated methylating agent to form the carbamate

ester, and the use of deuterated methanol (CD₃OD) in the formation of the methoxy group.

Note: A specific, validated synthesis protocol for Pyraclostrobin-d6 is not publicly available.

Analytical Methodology: Quantification by LC-MS/MS
Pyraclostrobin-d6 is primarily used as an internal standard for the accurate quantification of

Pyraclostrobin in complex matrices such as food, soil, and biological samples. A typical

workflow involves extraction, cleanup, and analysis by liquid chromatography-tandem mass

spectrometry (LC-MS/MS).

A. Sample Preparation (QuEChERS Method - Modified)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1152990?utm_src=pdf-body
https://www.lgcstandards.com/IE/en/p/TRC-P840402
https://www.lgcstandards.com/IE/en/p/TRC-P840402
https://www.lgcstandards.com/IE/en/p/TRC-P840402
https://www.benchchem.com/product/b1152990?utm_src=pdf-body
https://www.benchchem.com/product/b1152990?utm_src=pdf-body
https://www.benchchem.com/product/b1152990?utm_src=pdf-body
https://www.researchgate.net/figure/1-H-NMR-chemical-shifts-and-coupling-constants-of-selected-model-compounds_tbl2_263497045
https://www.benchchem.com/product/b1152990?utm_src=pdf-body
https://www.benchchem.com/product/b1152990?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1152990?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common

sample preparation technique for pesticide residue analysis.

Extraction:

1. Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

2. Add 10 mL of acetonitrile.

3. Spike with a known concentration of Pyraclostrobin-d6 internal standard solution.

4. Add a salt packet containing MgSO₄ and NaCl.

5. Shake vigorously for 1 minute.

6. Centrifuge at 4000 rpm for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

1. Transfer a 1 mL aliquot of the supernatant to a 2 mL microcentrifuge tube containing a d-

SPE cleanup sorbent (e.g., PSA, C18, and MgSO₄).

2. Vortex for 30 seconds.

3. Centrifuge at 10,000 rpm for 2 minutes.

4. The supernatant is ready for LC-MS/MS analysis.

B. LC-MS/MS Instrumental Analysis

Liquid Chromatography (LC):

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1%

formic acid (B).

Flow Rate: 0.3 mL/min.
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Injection Volume: 5 µL.

Tandem Mass Spectrometry (MS/MS):

Ionization Mode: Positive Electrospray Ionization (ESI+).

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions

for both Pyraclostrobin and Pyraclostrobin-d6.

Pyraclostrobin: e.g., m/z 388 → 194

Pyraclostrobin-d6: e.g., m/z 394 → 200

Table 3: Representative LC-MS/MS Parameters

Parameter Setting

LC Column C18 Reverse-Phase

Mobile Phase A Water + 0.1% Formic Acid

Mobile Phase B Acetonitrile + 0.1% Formic Acid

Gradient Time-programmed gradient from 5% to 95% B

Flow Rate 0.3 mL/min

Ionization ESI+

MRM Transition (Pyraclostrobin) 388 → 194 (Quantifier), 388 -> 163 (Qualifier)

MRM Transition (Pyraclostrobin-d6) 394 → 200 (Quantifier)

Visualizations
Logical Relationship of Pyraclostrobin-d6 Information
The following diagram illustrates the interconnectedness of the information presented in this

guide, from the fundamental chemical properties to its application.
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Caption: Logical workflow for Pyraclostrobin-d6 from properties to application.

Experimental Workflow for Quantification
This diagram outlines the typical experimental steps for using Pyraclostrobin-d6 as an internal

standard in a quantitative analysis.
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Caption: Workflow for quantitative analysis using Pyraclostrobin-d6.

Safety Information
The safety data for Pyraclostrobin-d6 is expected to be very similar to that of Pyraclostrobin.

The following information is based on the Safety Data Sheet (SDS) for Pyraclostrobin.
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Hazard Statements: Harmful if swallowed. Causes skin irritation. Toxic if inhaled. Very toxic

to aquatic life with long-lasting effects.[6][7][8]

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin

thoroughly after handling. Use only outdoors or in a well-ventilated area. Avoid release to the

environment.[6]

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and

eye/face protection.[8]

Users should always consult the specific Safety Data Sheet provided by the supplier before

handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1152990#pyraclostrobin-d6-chemical-
properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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